molecular formula C18AsF15 B073651 Tris(pentafluorophenyl)arsine CAS No. 1259-34-3

Tris(pentafluorophenyl)arsine

Cat. No. B073651
CAS RN: 1259-34-3
M. Wt: 576.1 g/mol
InChI Key: QZBJYTDDWVXFDF-UHFFFAOYSA-N
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Description

Tris(pentafluorophenyl)arsine, also known as TFPA, is a chemical compound that is widely used in scientific research. It belongs to the class of organoarsenic compounds and is known for its unique properties that make it useful in various applications.

Mechanism Of Action

The mechanism of action of Tris(pentafluorophenyl)arsine is not fully understood. However, it is believed that Tris(pentafluorophenyl)arsine acts as a Lewis acid catalyst in various chemical reactions. It can also undergo oxidative addition reactions with various substrates, leading to the formation of new organoarsenic compounds.

Biochemical And Physiological Effects

Tris(pentafluorophenyl)arsine has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation, eye irritation, and respiratory problems upon exposure. Tris(pentafluorophenyl)arsine is not recommended for use in humans due to its toxicity.

Advantages And Limitations For Lab Experiments

Tris(pentafluorophenyl)arsine has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a catalyst in various chemical reactions. It is also stable under normal lab conditions and can be stored for long periods of time. However, Tris(pentafluorophenyl)arsine is toxic and requires careful handling. It is also expensive and may not be readily available in all labs.

Future Directions

There are several future directions for the use of Tris(pentafluorophenyl)arsine in scientific research. One area of interest is the synthesis of new organoarsenic compounds using Tris(pentafluorophenyl)arsine as a reagent or catalyst. Tris(pentafluorophenyl)arsine can also be used in the preparation of new arsenic-containing polymers with potential applications in materials science. Another area of interest is the use of Tris(pentafluorophenyl)arsine in the synthesis of new drugs with potential therapeutic applications.
Conclusion:
In conclusion, Tris(pentafluorophenyl)arsine is a unique and versatile compound that has found extensive use in scientific research. It is a highly reactive compound that can be used as a catalyst in various chemical reactions. However, it is toxic and requires careful handling. Tris(pentafluorophenyl)arsine has several advantages for use in lab experiments, but it is expensive and may not be readily available in all labs. There are several future directions for the use of Tris(pentafluorophenyl)arsine in scientific research, including the synthesis of new organoarsenic compounds and the preparation of new arsenic-containing polymers.

Synthesis Methods

The synthesis of Tris(pentafluorophenyl)arsine involves the reaction of arsenic trichloride with pentafluorobenzene in the presence of a catalyst. The reaction takes place in anhydrous conditions and requires careful handling due to the toxic nature of the reactants. The final product is obtained by purification using column chromatography and recrystallization.

Scientific Research Applications

Tris(pentafluorophenyl)arsine has been extensively used in scientific research as a reagent for the synthesis of organoarsenic compounds. It is also used as a catalyst in various chemical reactions. Tris(pentafluorophenyl)arsine has been found to be effective in the synthesis of heterocycles and in the preparation of arylboronic acids. It is also used as a precursor for the synthesis of arsenic-containing polymers.

properties

CAS RN

1259-34-3

Product Name

Tris(pentafluorophenyl)arsine

Molecular Formula

C18AsF15

Molecular Weight

576.1 g/mol

IUPAC Name

tris(2,3,4,5,6-pentafluorophenyl)arsane

InChI

InChI=1S/C18AsF15/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25

InChI Key

QZBJYTDDWVXFDF-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)[As](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[As](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F

synonyms

Tris(pentafluorophenyl)arsine

Origin of Product

United States

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